molecular formula C24H36N2O2 B055064 4,5-Dioctyloxy-1,2-benzenedicarbonitrile CAS No. 118132-11-9

4,5-Dioctyloxy-1,2-benzenedicarbonitrile

Cat. No. B055064
M. Wt: 384.6 g/mol
InChI Key: SSVVHLRGCJLWCP-UHFFFAOYSA-N
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Description

4,5-Dioctyloxy-1,2-benzenedicarbonitrile, also known as 4,5-Dioctyloxyphthalonitrile, is a synthetic organic molecule with the chemical formula C24H36N2O2 . It is used in the preparation of new unsymmetrically substituted DB24C8-phthalocyanines .


Synthesis Analysis

The synthesis of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile involves the reaction of 4,5-dihydroxyisophthalic acid with octyl bromide in the presence of a suitable catalyst. Another synthesis method involves the reaction of Copper (I) Cyanide and 1 2-DIBROMO-4 5-BIS (OCTYLOXY)BENZENE .


Molecular Structure Analysis

The molecular structure of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile is represented by the formula [CH3(CH2)7O]2C6H2(CN)2 . The molecule has a molecular weight of 384.55 .


Chemical Reactions Analysis

4,5-Dioctyloxy-1,2-benzenedicarbonitrile may be used for the preparation of new unsymmetrically substituted DB24C8-phthalocyanines . It may also be used for the synthesis of tetrathiafluvalene (TTF)-annulated symmetrical and unsymmetrical phthalocyanines .


Physical And Chemical Properties Analysis

4,5-Dioctyloxy-1,2-benzenedicarbonitrile is a solid with a melting point of 106-108 °C (lit.) . It has a molecular weight of 384.6 g/mol . The molecule has a topological polar surface area of 66 Ų and a complexity of 432 .

Scientific Research Applications

  • Polymeric Bound Porphyrins and Precursors :

    • The synthesis of monosubstituted phthalocyanine is described where compounds similar to 4,5-Dioctyloxy-1,2-benzenedicarbonitrile are polymer bound to chloromethylated macroreticular polystyrene. These compounds are used to create covalently bound polymeric phthalocyanine, highlighting their application in developing polymeric structures with specific light-absorbing properties useful in fields like catalysis, photodynamic therapy, or sensors (Wöhrle & Krawczyk, 1986).
  • Donor-Acceptor Copolymers for Solar Cells :

    • Research on benzo[1,2-b:4,5-b′]difuran-based donor-acceptor conjugated polymers, which are structurally similar to 4,5-Dioctyloxy-1,2-benzenedicarbonitrile, focuses on their use in solar cells. These materials are synthesized using polymerization reactions and have excellent solubility, film-forming properties, and are promising for photovoltaic applications due to their ability to absorb light and convert it into electricity (Liu et al., 2012).
  • Microbial Degradation of Benzonitrile Herbicides :

    • While not directly related to 4,5-Dioctyloxy-1,2-benzenedicarbonitrile, understanding the microbial degradation of structurally related benzonitrile herbicides provides insights into environmental fate and breakdown. This is crucial for designing compounds with reduced environmental persistence and better safety profiles (Holtze et al., 2008).

Safety And Hazards

4,5-Dioctyloxy-1,2-benzenedicarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

properties

IUPAC Name

4,5-dioctoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-15-27-23-17-21(19-25)22(20-26)18-24(23)28-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVHLRGCJLWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401628
Record name 4,5-Dioctyloxy-1,2-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dioctyloxy-1,2-benzenedicarbonitrile

CAS RN

118132-11-9
Record name 4,5-Dioctyloxy-1,2-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dioctyloxy-1,2-benzenedicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Méndez-Hernández - 2014 - keep.lib.asu.edu
Solar energy is a promising alternative for addressing the world’s current and future energy requirements in a sustainable way. Because solar irradiation is intermittent, it is necessary to …
Number of citations: 3 keep.lib.asu.edu
JW Armitage - 2019 - repository.cam.ac.uk
Solution processed organic semiconductors contain extrinsic environmental species that cause device instabilities as they are difficult to remove during low temperature processing and …
Number of citations: 4 www.repository.cam.ac.uk

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